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molecular formula C12H12FNSi B8342262 2-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile

2-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile

Cat. No. B8342262
M. Wt: 217.31 g/mol
InChI Key: HPXYYNZACFQFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648069B2

Procedure details

Tetrabutylammonium fluoride (1.0 M solution in tetrahydrofuran, 70 mL) was added to a solution of Example 62A (5.05 g, 23.2 mmol) in tetrahydrofuran (50 mL) and allowed to stir for 20 minutes. The mixture was diluted with methylene chloride and washed with water. The organic layer was absorbed on silica gel and purified by silica gel chromatography eluting with a gradient of 5-40% ethyl acetate in hexanes to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.13 (dd, J=6.27, 2.20 Hz, 1H) 7.82-7.95 (m, 1H) 7.56 (t, J=8.99 Hz, 1H) 4.40 (s, 1H).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[F:19][C:20]1[CH:27]=[CH:26][C:25]([C:28]#[C:29][Si](C)(C)C)=[CH:24][C:21]=1[C:22]#[N:23]>O1CCCC1.C(Cl)Cl>[C:28]([C:25]1[CH:26]=[CH:27][C:20]([F:19])=[C:21]([CH:24]=1)[C:22]#[N:23])#[CH:29] |f:0.1|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5.05 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C#C[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 5-40% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#C)C=1C=CC(=C(C#N)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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